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Introduction
5-Chloro-2-methylbenzonitrile is a substituted aromatic nitrile that serves as a crucial

intermediate in the synthesis of a variety of organic compounds, particularly in the

pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive nitrile

group and a chlorinated toluene scaffold, makes it a versatile building block for constructing

more complex molecular architectures. This guide provides a comprehensive overview of the

molecular structure, physicochemical properties, synthesis, spectroscopic characterization,

reactivity, and applications of 5-Chloro-2-methylbenzonitrile, with a focus on its relevance to

researchers and professionals in drug development.

Molecular Structure and Physicochemical
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The molecular structure of 5-Chloro-2-methylbenzonitrile consists of a benzene ring

substituted with a nitrile (-C≡N) group, a methyl (-CH₃) group, and a chlorine (-Cl) atom. The

IUPAC name for this compound is 5-chloro-2-methylbenzonitrile.[1] Its chemical structure

and key properties are summarized below.

Property Value Source

IUPAC Name 5-chloro-2-methylbenzonitrile [1]

CAS Number 50712-70-4 [1]

Molecular Formula C₈H₆ClN [1]

Molecular Weight 151.59 g/mol [1]

Appearance
White to off-white crystalline

solid

Melting Point 43-45 °C

Boiling Point 86 °C at 3 mmHg

Flash Point 109 °C

SMILES CC1=C(C=C(C=C1)Cl)C#N [1]

InChIKey
HFBZPKYQUFLCEL-

UHFFFAOYSA-N
[1]

Synthesis of 5-Chloro-2-methylbenzonitrile
A common and industrially scalable method for the synthesis of aryl nitriles is the Sandmeyer

reaction.[2][3] This reaction involves the diazotization of an aryl amine followed by treatment

with a copper(I) cyanide salt.[4][3] In the case of 5-Chloro-2-methylbenzonitrile, the logical

precursor would be 4-chloro-2-methylaniline.

Plausible Synthetic Workflow: Sandmeyer Reaction
The following is a representative, step-by-step protocol for the synthesis of 5-Chloro-2-
methylbenzonitrile via the Sandmeyer reaction.
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Step 1: Diazotization of 4-chloro-2-methylaniline
In a well-ventilated fume hood, prepare a solution of 4-chloro-2-methylaniline in an aqueous

acidic medium (e.g., hydrochloric acid).

Cool the solution to 0-5 °C using an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while

maintaining the temperature below 5 °C.

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous

solution of sodium or potassium cyanide.

Cool this cyanide solution to 0-5 °C.

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and stir until the evolution of

nitrogen gas ceases.

Step 3: Work-up and Purification
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable

organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and brine.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium

sulfate).

Filter off the drying agent and remove the solvent under reduced pressure to obtain the

crude product.
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The crude 5-Chloro-2-methylbenzonitrile can be further purified by recrystallization or

column chromatography.

Step 1: Diazotization Step 2: Cyanation

4-chloro-2-methylaniline NaNO₂, HCl (aq)
0-5 °C Diazonium Salt Intermediate CuCN, KCN (aq)

0-5 °C
Sandmeyer Reaction 5-Chloro-2-methylbenzonitrile Purified ProductWork-up & Purification

Click to download full resolution via product page

A plausible synthetic workflow for 5-Chloro-2-methylbenzonitrile.

Spectroscopic Characterization
The structural elucidation of 5-Chloro-2-methylbenzonitrile relies on standard spectroscopic

techniques.

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular

ion peak (M⁺) at m/z ≈ 151, corresponding to the molecular weight of the compound.[5] The

isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom

(approximately a 3:1 ratio of M⁺ to M+2⁺ peaks).

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong, sharp absorption band

around 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.

Other significant peaks would include C-H stretching vibrations of the methyl group and the

aromatic ring, and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-

trisubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon

atoms, including the nitrile carbon, the methyl carbon, and the six aromatic carbons.
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Based on data for structurally similar compounds, the following are the predicted ¹³C NMR

chemical shifts for 5-Chloro-2-methylbenzonitrile in CDCl₃.[5]

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-CN ~118

C-Cl ~134

C-CH₃ ~140

-CH₃ ~20

Aromatic CHs 128 - 133

Reactivity and Applications in Drug Discovery
The chemical reactivity of 5-Chloro-2-methylbenzonitrile is dictated by its functional groups.

Nitrile Group: The nitrile group can undergo a variety of transformations, including:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum

hydride (LiAlH₄).

Addition Reactions: Nucleophilic addition of Grignard reagents or organolithium

compounds to form ketones after hydrolysis.

Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution

reactions, with the positions of substitution directed by the existing substituents. The chloro

and methyl groups are ortho, para-directing, while the nitrile group is a meta-directing

deactivator.

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution

under certain conditions, although this typically requires harsh reaction conditions or

activation by strongly electron-withdrawing groups.
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Reactivity profile of 5-Chloro-2-methylbenzonitrile.

In the context of drug discovery, 5-Chloro-2-methylbenzonitrile is a valuable building block.

For instance, related fluorinated benzonitriles are used in the synthesis of kinase inhibitors.[6]

The nitrile group can be a key pharmacophore or a precursor to other functional groups in the

final active pharmaceutical ingredient (API). The chloro-substituent can influence the electronic

properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological

targets and improving its pharmacokinetic profile.

Safety and Handling
5-Chloro-2-methylbenzonitrile is classified as an irritant and requires careful handling.

Hazard Statement Description

H319 Causes serious eye irritation
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Precautionary Measures:

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Handling: Avoid contact with skin and eyes. Do not breathe dust.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disposal: Dispose of contents/container in accordance with local, regional, national, and

international regulations.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion
5-Chloro-2-methylbenzonitrile is a key chemical intermediate with significant applications in

organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis is

readily achievable through established methods like the Sandmeyer reaction. A thorough

understanding of its structure, properties, and reactivity is essential for its effective utilization in

research and development. As with all chemicals, adherence to strict safety protocols is

paramount when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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